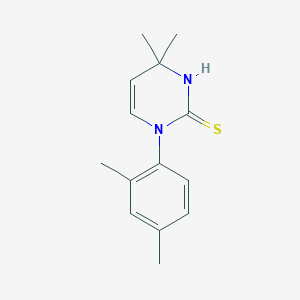

1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine derivative characterized by a thiol group at position 2 and substituted aromatic rings. The 2,4-dimethylphenyl group at position 1 and the dual methyl groups at position 4 of the dihydropyrimidine ring contribute to its unique physicochemical and biological properties. This compound belongs to a broader class of dihydropyrimidine-thiols, which are studied for their pharmacological activities, including antimicrobial, antitumor, and metal-chelating capabilities .

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-5-6-12(11(2)9-10)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWENJOCAPTWUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC(NC2=S)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₂S

- CAS Number : 1142212-39-2

- Molecular Weight : 250.37 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent research highlights the compound's ability to inhibit the proliferation of cancer cells. For instance, studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. The compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

- Study on MCF-7 Cells : A study investigated the effects of 1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 12.5 µM. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .

- HeLa Cell Line Research : Another study focused on the HeLa cervical cancer cell line, where the compound demonstrated an IC50 value of 15.0 µM. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity in vitro at therapeutic concentrations. In vivo studies are required to further establish its safety profile.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Structural Features

The structural diversity among dihydropyrimidine-thiol derivatives primarily arises from substituents on the phenyl ring and the dihydropyrimidine core. Below is a comparative analysis:

*Calculated based on analogous compounds in and .

Physicochemical Properties

- Reactivity : Electron-withdrawing groups (e.g., nitro, chloro) in analogs like 1-(4-chlorophenyl)- and 1-(2,4-dinitrophenyl)- derivatives enhance metal-binding efficacy, making them superior for spectrophotometric metal detection .

- Thermal Stability: Methyl groups may improve thermal stability, as seen in the phenoxyphenyl analog (melting point data pending) .

Q & A

Q. What are the primary applications of 1-(2,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in analytical chemistry?

This compound is widely employed as a chromogenic reagent for the spectrophotometric detection of transition metals, particularly Cu(II). It forms stable colored complexes with Cu(II) in aqueous solutions, enabling quantitative analysis in alloys, pharmaceuticals, and biological samples. The method involves synergistic extraction with organic solvents (e.g., chloroform) and measurement at specific wavelengths (e.g., 445–645 nm) .

Q. What synthetic methodologies are reported for this compound?

Synthesis typically involves condensation reactions under reflux conditions. For analogous dihydropyrimidine derivatives, ethanol or acetonitrile is used as a solvent, followed by purification via reverse-phase HPLC or recrystallization. Key steps include optimizing reaction time (e.g., 24 hours) and temperature to maximize yield and purity .

Q. How does this compound compare to other chromogenic agents for Cu(II) detection?

Its sulfur-containing thiol group enhances selectivity for Cu(II) in complex matrices (e.g., biological fluids) by reducing interference from competing ions like Fe(III) or Zn(II). This contrasts with azo-based reagents, which may require masking agents .

Advanced Research Questions

Q. How can experimental conditions be optimized for Cu(II) complex formation?

- pH Optimization : The ternary complex forms optimally at pH 8.7–10.5. Deviations outside this range reduce complex stability due to protonation of the thiol group or hydroxide precipitation .

- Interference Management : Use masking agents (e.g., EDTA for Co(II)/Ni(II)) and validate selectivity via standard addition methods in real samples (e.g., soil extracts) .

Q. How to resolve contradictions in Beer’s law linearity ranges for Cu(II) detection?

Discrepancies in reported concentration ranges (e.g., 10–80 µg mL⁻¹ vs. 20–70 µg mL⁻¹) may arise from differences in extraction efficiency, solvent polarity, or matrix effects. Validate linearity by spiking known Cu(II) concentrations into sample matrices and comparing recovery rates .

Q. What advanced structural characterization techniques are recommended for this compound?

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves conformational details (e.g., dihedral angles between aromatic rings) and hydrogen-bonding interactions critical for complexation .

- FTIR and NMR Spectroscopy : Confirm the presence of thiol (–SH) and dihydropyrimidine moieties, with shifts in S–H stretching (2500–2600 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) indicating metal coordination .

Q. What mechanisms underlie its synergistic extraction with auxiliary ligands?

Synergism with ligands like trioctylphosphine oxide (TOPO) enhances extraction efficiency by stabilizing the metal complex via hydrophobic interactions. This reduces the limit of detection (LOD) to sub-ppm levels, as demonstrated in Au(III) determination .

Methodological Considerations

- Sample Preparation : For biological matrices, pre-treatment with acid digestion (e.g., HNO₃/H₂O₂) ensures complete metal release and minimizes organic interference .

- Validation : Cross-check results with atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to confirm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.